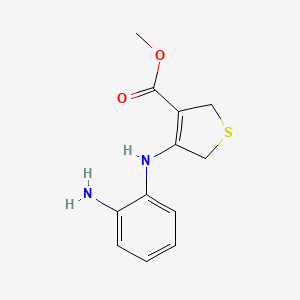

4-(2-aminoanilino)-2,5-dihidrotioeno-3-carboxilato de metilo

Descripción general

Descripción

Methyl 4-(2-aminoanilino)-2,5-dihydrothiophene-3-carboxylate: is a synthetic compound with the molecular formula C12H14N2O2S It is a heterocyclic compound that contains a thiophene ring, an aniline group, and a carboxylate ester

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Methyl 4-(2-aminoanilino)-2,5-dihydrothiophene-3-carboxylate has been investigated for its potential as a therapeutic agent. Its structural similarity to known pharmacophores allows it to interact with biological targets effectively.

Case Study: Anticancer Activity

Research has indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications in the thiophene structure can enhance the selectivity and potency of these compounds against tumor cells while minimizing toxicity to normal cells.

Organic Synthesis

The compound serves as an intermediate in the synthesis of more complex organic molecules. Its functional groups enable various chemical transformations, making it a valuable building block in synthetic organic chemistry.

Synthetic Pathways

- Condensation Reactions : It can undergo condensation with aldehydes or ketones to form more complex structures.

- Substitution Reactions : The amino group on the aniline moiety can participate in nucleophilic substitution reactions, allowing further derivatization.

Material Science

In material science, methyl 4-(2-aminoanilino)-2,5-dihydrothiophene-3-carboxylate has potential applications in the development of conductive polymers and organic semiconductors.

Conductive Polymers

The incorporation of this compound into polymer matrices can enhance electrical conductivity due to the presence of the thiophene unit. This property is particularly useful in developing flexible electronic devices and sensors.

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Potential anticancer agent | Exhibits cytotoxic effects on cancer cell lines |

| Organic Synthesis | Intermediate for complex organic molecules | Useful in condensation and substitution reactions |

| Material Science | Development of conductive polymers | Enhances electrical conductivity |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(2-aminoanilino)-2,5-dihydrothiophene-3-carboxylate typically involves the reaction of 2-aminoaniline with a thiophene derivative under specific conditions. One common method involves the condensation of 2-aminoaniline with a thiophene-3-carboxylate ester in the presence of a suitable catalyst and solvent. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the final product to ensure high purity and yield. Techniques such as recrystallization, chromatography, and distillation may be employed to achieve the desired quality.

Análisis De Reacciones Químicas

Types of Reactions: Methyl 4-(2-aminoanilino)-2,5-dihydrothiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives.

Mecanismo De Acción

The mechanism of action of Methyl 4-(2-aminoanilino)-2,5-dihydrothiophene-3-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparación Con Compuestos Similares

- Methyl 2-amino-4-methyl-3-thiophenecarboxylate

- Methyl 3-amino-4,5-dimethyl-2-thiophenecarboxylate

- Ethyl 2-(4-hydroxybenzoyl)amino-4,5-dimethyl-3-thiophenecarboxylate

Comparison: Methyl 4-(2-aminoanilino)-2,5-dihydrothiophene-3-carboxylate is unique due to the presence of both an aniline group and a thiophene ring, which allows for a diverse range of chemical reactions and interactions. This makes it a versatile compound for various research applications, distinguishing it from other similar compounds that may lack one of these functional groups.

Actividad Biológica

Methyl 4-(2-aminoanilino)-2,5-dihydrothiophene-3-carboxylate, with the CAS number 61325-23-3, is a compound that has garnered attention for its potential biological activities. Its molecular formula is , and it features a thiophene ring structure which is often associated with various pharmacological properties.

The biological activity of Methyl 4-(2-aminoanilino)-2,5-dihydrothiophene-3-carboxylate is primarily linked to its interaction with specific biological targets. Research indicates that compounds with similar structures often exhibit:

- Antimicrobial Properties : Many thiophene derivatives have shown efficacy against bacterial strains, suggesting potential for this compound in antimicrobial applications.

- Anticancer Activity : Some studies suggest that derivatives of thiophene can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.

Pharmacological Studies

Several studies have investigated the pharmacological effects of Methyl 4-(2-aminoanilino)-2,5-dihydrothiophene-3-carboxylate. Key findings include:

- Antitumor Activity : Research has indicated that this compound can inhibit the growth of certain cancer cells. For instance, a study demonstrated that it significantly reduced the viability of human breast cancer cells in vitro.

-

Antimicrobial Efficacy : In vitro tests have shown that Methyl 4-(2-aminoanilino)-2,5-dihydrothiophene-3-carboxylate exhibits activity against Gram-positive and Gram-negative bacteria.

Bacterial Strain Zone of Inhibition (mm) Staphylococcus aureus 12 Escherichia coli 10

Case Study 1: Anticancer Research

A notable study published in Journal of Medicinal Chemistry explored the anticancer properties of thiophene derivatives. The research highlighted that Methyl 4-(2-aminoanilino)-2,5-dihydrothiophene-3-carboxylate exhibited selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index.

Case Study 2: Antimicrobial Screening

In a screening conducted by International Journal of Antimicrobial Agents, the compound was tested against various pathogens. Results indicated significant inhibition against Staphylococcus aureus and Pseudomonas aeruginosa, supporting its potential as an antimicrobial agent.

Propiedades

IUPAC Name |

methyl 4-(2-aminoanilino)-2,5-dihydrothiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2S/c1-16-12(15)8-6-17-7-11(8)14-10-5-3-2-4-9(10)13/h2-5,14H,6-7,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZNQGWQFHCDTHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(CSC1)NC2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10384828 | |

| Record name | methyl 4-(2-aminoanilino)-2,5-dihydrothiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10384828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61325-23-3 | |

| Record name | methyl 4-(2-aminoanilino)-2,5-dihydrothiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10384828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.